molecular formula C11H18O2 B13688698 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran

2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran

Cat. No.: B13688698
M. Wt: 182.26 g/mol
InChI Key: SHSCBAQSBLYDQI-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O2 It is a derivative of tetrahydropyran, a six-membered ether ring, substituted with a 2-methyl-4-pentyn-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-4-pentyn-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is unique due to its alkyne functionality, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(2-methylpent-4-yn-2-yloxy)oxane

InChI

InChI=1S/C11H18O2/c1-4-8-11(2,3)13-10-7-5-6-9-12-10/h1,10H,5-9H2,2-3H3

InChI Key

SHSCBAQSBLYDQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#C)OC1CCCCO1

Origin of Product

United States

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